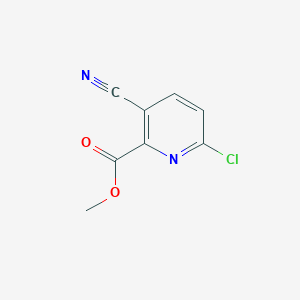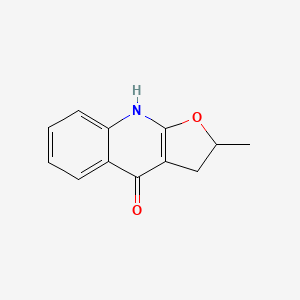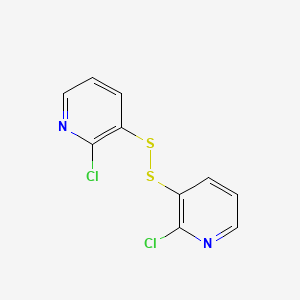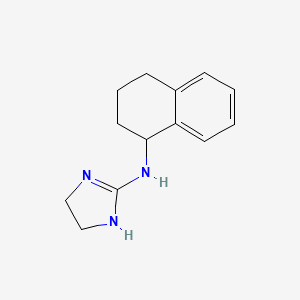
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline is a chemical compound with a unique structure that combines a tetrahydronaphthylamine moiety with an imidazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with an imidazoline precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the imidazoline ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthylamine derivatives.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthylamine moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce imidazolidine derivatives.
Aplicaciones Científicas De Investigación
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthylamine moiety but lacks the imidazoline ring.
2-Imidazoline Derivatives: Compounds with similar imidazoline structures but different substituents on the ring.
Uniqueness
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline is unique due to its combined structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
17598-13-9 |
|---|---|
Fórmula molecular |
C13H17N3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H2,14,15,16) |
Clave InChI |
YSFYKBDQXKNRPP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NC3=NCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


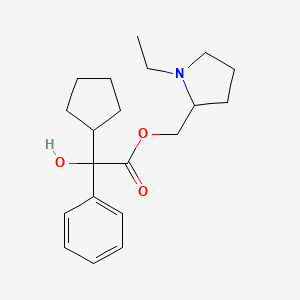
![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)
![(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12814768.png)
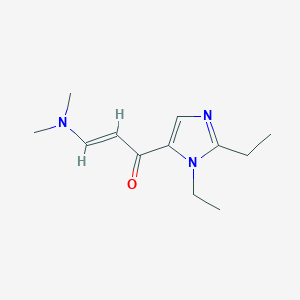
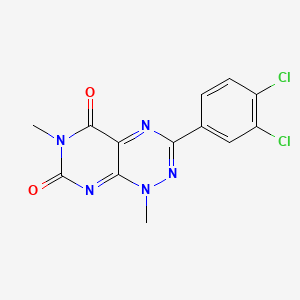
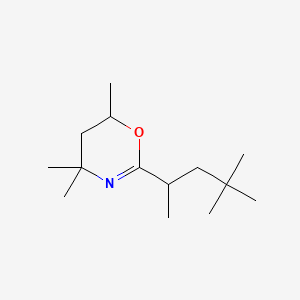
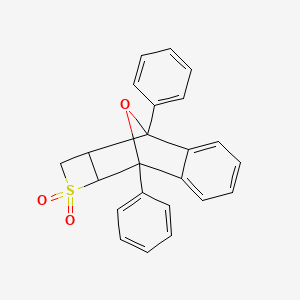

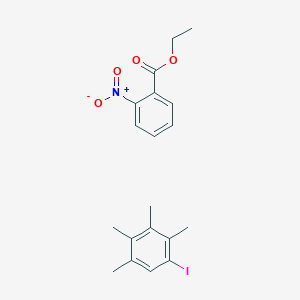

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)
